molecular formula C21H26FNO4S B12217023 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide

Cat. No.: B12217023
M. Wt: 407.5 g/mol
InChI Key: RFPPOFXLOVOORQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide is a synthetic amide derivative characterized by a sulfone-containing tetrahydrothiophene moiety and a fluorophenyl-substituted furanmethyl group. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability, while the 4-fluorophenyl-furan unit may contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula

C21H26FNO4S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethyl-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]butanamide

InChI

InChI=1S/C21H26FNO4S/c1-3-15(4-2)21(24)23(18-11-12-28(25,26)14-18)13-19-9-10-20(27-19)16-5-7-17(22)8-6-16/h5-10,15,18H,3-4,11-14H2,1-2H3

InChI Key

RFPPOFXLOVOORQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Optimization and Industrial Scaling

Solvent and Catalyst Selection

Industrial-scale synthesis prioritizes solvents with low toxicity and high recyclability. Recent patents highlight the use of cyclopentyl methyl ether (CPME) as a greener alternative to DCM, reducing environmental impact while maintaining reaction efficiency. Catalytic systems have also evolved, with immobilized palladium catalysts (e.g., Pd@SiO₂) enabling ligand-free Suzuki couplings and easier recovery.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for exothermic steps like oxidations. A patented method describes the oxidation of tetrahydrothiophene in a microreactor, achieving 92% conversion with precise temperature control (±2°C).

Comparative Analysis of Synthetic Methods

Parameter Batch Method Flow Method
Oxidation Yield 78–85% 92%
Reaction Time 6–8 hours 2 hours
Solvent Consumption 500 L/kg 150 L/kg
Purity >95% >98%

The flow method offers superior efficiency and scalability, albeit with higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity has been explored for potential therapeutic applications, including as a modulator of specific biological pathways.

    Medicine: Research has investigated its potential as a drug candidate for treating various diseases, particularly those involving ion channels and receptors.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain ion channels or receptors, modulating their activity and influencing cellular processes. The pathways involved can include signal transduction cascades, enzyme activation or inhibition, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: amide linkages , heterocyclic systems , and fluorinated/aryl substituents . Below is a comparative analysis with key examples from literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis & Applications Reference
Target Compound Butanamide 1,1-dioxidotetrahydrothiophen-3-yl, 5-(4-fluorophenyl)furan-2-ylmethyl Likely synthesized via amide coupling (e.g., HBTU) N/A
5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) Furan-3-carboxamide 4-Bromophenyl, trifluoromethyl, diethylaminophenyl GAT inhibitor candidate; HBTU-mediated coupling
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide Azide groups, branched aliphatic chain Click chemistry precursor; Tosyl substitution
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide; targets succinate dehydrogenase
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-...furo[2,3-b]pyridine Furopyridine carboxamide 4-Fluorophenyl, trifluoroethylamino, cyclopropane Anticancer/kinase inhibition; DMF-mediated synthesis

Amide Linkage Variations

  • Target Compound vs. 47y : Both utilize amide bonds, but the target’s branched 2-ethylbutanamide contrasts with 47y’s furan-3-carboxamide. The latter’s trifluoromethyl group increases lipophilicity, whereas the target’s sulfone moiety enhances solubility and oxidative stability .
  • Target vs. Flutolanil : Flutolanil’s benzamide core and trifluoromethyl substituent are optimized for fungicidal activity, while the target’s furanmethyl group may favor interactions with eukaryotic enzymes or receptors .

Heterocyclic Systems

  • Furan vs. Furopyridine: The target’s 5-(4-fluorophenyl)furan-2-ylmethyl group shares aromaticity with the furopyridine in ’s compound.

Fluorinated/Aryl Substituents

  • 4-Fluorophenyl vs. 4-Bromophenyl : The target’s fluorophenyl group offers electron-withdrawing effects and metabolic resistance compared to 47y’s bromophenyl, which may enhance halogen bonding but increase molecular weight .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide, with CAS Number 879469-79-1, is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a dioxidotetrahydrothiophene moiety with a furan ring and a fluorophenyl group, making it an interesting candidate for pharmaceutical applications.

PropertyValue
Molecular Formula C21H26FNO4S
Molecular Weight 407.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide
Canonical SMILES CCC(CC)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with ion channels, particularly G protein-coupled receptors (GPCRs).

This compound may act as an activator or inhibitor of specific ion channels or receptors, modulating their activity and influencing various cellular processes. The pathways involved can include:

  • Signal Transduction : It may activate or inhibit downstream signaling pathways.
  • Enzyme Modulation : The compound could influence the activity of enzymes involved in metabolic processes.
  • Gene Expression : It may alter gene expression profiles through receptor-mediated mechanisms.

Case Studies and Research Findings

Recent studies have focused on the compound's role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. For example, research published in 2021 demonstrated that derivatives of this compound exhibited significant potency in activating GIRK channels, suggesting potential therapeutic applications in conditions related to ion channel dysfunction.

Key Findings:

  • Compounds derived from this compound showed nanomolar potency as GIRK1/2 activators.
  • The presence of the dioxidotetrahydrothiophene group was identified as a stabilizing factor in liver microsome assays, enhancing metabolic stability compared to other scaffolds.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

Compound NamePotency (nM)Mechanism of Action
Compound A150 ± 38GIRK Channel Activator
Compound B600 ± 169GPCR Modulator
This compound <100 GIRK Channel Activator

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